molecular formula C11H14O2 B12052509 Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)- CAS No. 83816-54-0

Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)-

Cat. No.: B12052509
CAS No.: 83816-54-0
M. Wt: 178.23 g/mol
InChI Key: HQVNCBQLJJGAOO-UHFFFAOYSA-N
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Description

3-sec-Butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of benzaldehyde, featuring a sec-butyl group at the third position and a hydroxyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-butyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-sec-butyl-2-hydroxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production .

Chemical Reactions Analysis

Types of Reactions

3-sec-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-sec-butyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its effects on various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-sec-Butyl-2-hydroxybenzaldehyde is unique due to the specific positioning of the sec-butyl group and hydroxyl group on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

83816-54-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-butan-2-yl-2-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O2/c1-3-8(2)10-6-4-5-9(7-12)11(10)13/h4-8,13H,3H2,1-2H3

InChI Key

HQVNCBQLJJGAOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC(=C1O)C=O

Origin of Product

United States

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